REACTION_CXSMILES
|
ClC1C=C(C=CC=1)C(OO)=[O:6].[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:23])[CH2:20][S:21][CH3:22])=[C:15]([NH:24][CH3:25])[CH:14]=1>ClCCl>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:23])[CH2:20][S:21]([CH3:22])=[O:6])=[C:15]([NH:24][CH3:25])[CH:14]=1
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
1-(4-fluoro-2-methylaminophenyl)-2(methylthio)ethanone
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Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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FC1=CC(=C(C=C1)C(CSC)=O)NC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2 hours at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a similar manner to that
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 25°
|
Type
|
WASH
|
Details
|
The solution was washed with saturated aqueous sodium hydrogen carbonate solution (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
an evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid product
|
Type
|
CUSTOM
|
Details
|
Crystallisation from toluene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C(CS(=O)C)=O)NC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |